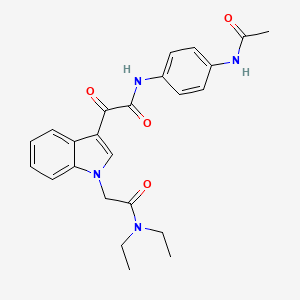

N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(4-acetamidophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-4-27(5-2)22(30)15-28-14-20(19-8-6-7-9-21(19)28)23(31)24(32)26-18-12-10-17(11-13-18)25-16(3)29/h6-14H,4-5,15H2,1-3H3,(H,25,29)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZNCVFLTNTALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural components:

- Indole Ring : A bicyclic structure known for its role in various biological activities.

- Diethylamino Group : A moiety that may enhance solubility and bioavailability.

- Acetamido Phenyl Moiety : Contributes to the compound's interaction with biological targets.

The molecular formula is CHNO with a molecular weight of approximately 434.496 g/mol .

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that indole-based compounds can modulate signaling pathways involved in cancer progression, providing a rationale for further exploration of this compound in oncology .

Neuroprotective Effects

Indole derivatives are also noted for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may influence neuroinflammation and neuronal survival pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease. Research has shown that modifications to the indole structure can enhance selectivity and potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegeneration .

Interaction Studies

Preliminary interaction studies suggest that this compound may engage in hydrogen bonding and π-π stacking interactions due to its aromatic components. These interactions could enhance binding affinity to target proteins or enzymes involved in disease pathways, which is critical for its potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves several steps including:

- Formation of the Indole Derivative : Utilizing appropriate precursors to construct the indole core.

- Introduction of Functional Groups : Adding the diethylamino and acetamido groups through standard organic reactions such as acylation or alkylation.

- Purification : Employing techniques like recrystallization or chromatography to obtain pure product .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of indole intermediates via acylation or alkylation. For example, coupling the indole core with diethylaminoethyl groups may require N-alkylation using reagents like 2-bromo-N,N-diethylacetamide under basic conditions (e.g., NaH in DMF). Subsequent condensation with 4-acetamidophenyl glyoxylic acid derivatives is performed using coupling agents such as TBTU ().

- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically varied. For instance, dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, while temperatures between 0–30°C minimize side reactions ().

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies functional groups (e.g., acetamide protons at δ 2.1–2.2 ppm, indole NH at δ ~10.5 ppm) and confirms regiochemistry ().

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) ().

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation in amides) ().

Q. How do the compound’s functional groups influence its solubility and reactivity?

- Key Groups : The diethylaminoethyl moiety enhances solubility in polar aprotic solvents (e.g., DMF), while the acetamidophenyl and indole groups contribute to π-π stacking and hydrogen-bonding interactions ().

- Reactivity : The α-ketoamide group undergoes nucleophilic attacks (e.g., by thiols or amines), requiring inert atmospheres during synthesis. The indole NH is prone to oxidation, necessitating antioxidants like BHT in storage ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

- Approach :

Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting bioactivity ().

Assay Standardization : Compare results under consistent conditions (e.g., cell lines, incubation times). For enzyme inhibition, validate using recombinant proteins ().

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify critical residues in target proteins ().

Q. What computational strategies optimize the synthesis and predict metabolic stability?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to identify energy-efficient pathways ().

- ADME Prediction : Tools like SwissADME assess metabolic sites (e.g., CYP450-mediated oxidation of diethylamino groups) and bioavailability ().

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodology :

- Core Modifications : Replace the diethylamino group with pyrrolidine or morpholine to alter lipophilicity ().

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to improve target binding ().

- Biological Testing : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase or protease panels) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。